molecular formula C19H17FN2O4 B2903386 3-(2-ethoxyacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 847405-38-3

3-(2-ethoxyacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2903386
CAS No.: 847405-38-3
M. Wt: 356.353
InChI Key: IQWBKUZJZIAKDO-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with a 2-ethoxyacetamido group at position 3 and an N-(2-fluorophenyl)carboxamide moiety at position 2. The compound’s synthesis likely involves coupling reactions, as seen in analogous benzofuran derivatives .

Properties

IUPAC Name

3-[(2-ethoxyacetyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-2-25-11-16(23)22-17-12-7-3-6-10-15(12)26-18(17)19(24)21-14-9-5-4-8-13(14)20/h3-10H,2,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWBKUZJZIAKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences between the target compound and selected analogs:

Compound Name Core Structure Position 3 Substitution Position 2 Substitution Molecular Weight Reference
Target Compound Benzofuran 2-Ethoxyacetamido N-(2-Fluorophenyl) ~388.37* -
N-{3-[4-(3-Acetamidophenyl)piperidin-1-yl]propyl}-5-(4-Chlorophenyl)benzofuran-2-carboxamide Benzofuran 5-(4-Chlorophenyl) N-(3-aminopropyl-piperidinyl) 530.07
6-((2-Amino-1-(4-Bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Benzofuran 5-Cyclopropyl, 6-aminoalkyl N-Methyl, 4-fluorophenyl ~541.40*
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-Trifluoromethyl 2-Phenylacetamide ~340.29*
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide Benzothiazole 2-Acetamido, 6-carboxamide N-(sulfamoylphenyl) ~432.47*

*Calculated based on molecular formulas.

Key Observations:
  • Core Heterocycle : The benzofuran core (target compound) offers distinct electronic properties compared to benzothiazole derivatives (e.g., ), which may influence binding to biological targets. Benzothiazoles often exhibit enhanced π-stacking interactions due to their sulfur atom .
  • Fluorine at the 2-position of the phenyl ring (target) enhances metabolic stability and electronegativity relative to chlorophenyl () or bromophenyl () substituents . Benzothiazole derivatives () with trifluoromethyl groups exhibit higher lipophilicity (logP ~3.5), whereas the target compound’s ethoxy group may reduce logP (~2.8), favoring aqueous solubility .

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